molecular formula C16H21N B14518405 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine CAS No. 62687-77-8

1-[3-(1H-Inden-3-yl)propyl]pyrrolidine

Cat. No.: B14518405
CAS No.: 62687-77-8
M. Wt: 227.34 g/mol
InChI Key: VITHXXRFLKHLTG-UHFFFAOYSA-N
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Description

1-[3-(1H-Inden-3-yl)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine typically involves the reaction of 1H-indene with a suitable propylating agent to form 3-(1H-inden-3-yl)propyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine or indene rings.

Scientific Research Applications

1-[3-(1H-Inden-3-yl)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used as a ligand in the study of protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The indene moiety may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with a wide range of applications in organic synthesis and medicinal chemistry.

    Indene: A bicyclic hydrocarbon that serves as a precursor to various indene derivatives used in polymer chemistry and pharmaceuticals.

    1-(3-Aminopropyl)pyrrolidine: An intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the indene moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62687-77-8

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-[3-(3H-inden-1-yl)propyl]pyrrolidine

InChI

InChI=1S/C16H21N/c1-2-8-16-14(6-1)9-10-15(16)7-5-13-17-11-3-4-12-17/h1-2,6,8,10H,3-5,7,9,11-13H2

InChI Key

VITHXXRFLKHLTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC2=CCC3=CC=CC=C32

Origin of Product

United States

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